molecular formula C12H16ClN B2690589 4-(4-Chlorophenyl)cyclohexan-1-amine CAS No. 1202890-80-9

4-(4-Chlorophenyl)cyclohexan-1-amine

Cat. No. B2690589
CAS RN: 1202890-80-9
M. Wt: 209.72
InChI Key: APOFVAGARSINKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)cyclohexan-1-amine” can be analyzed using various spectroscopic techniques. For instance, FT-IR and NMR spectroscopies can provide information about the functional groups and the connectivity of atoms in the molecule .

Scientific Research Applications

Catalysis and Organic Synthesis

4-(4-Chlorophenyl)cyclohexan-1-amine plays a crucial role in catalysis and the synthesis of complex organic compounds. For instance, it has been involved in the development of carbene-catalyzed α-carbon amination of chloroaldehydes, leading to the enantioselective synthesis of dihydroquinoxaline derivatives. These compounds are central to numerous natural products and synthetic bioactive molecules, showcasing the compound's importance in facilitating reactions that yield optically enriched structures (Ruoyan Huang et al., 2019).

Material Science and Nanotechnology

In material science, the compound has been used to modify surfaces and create functional materials. For example, amine-functionalized magnetite nanoparticles have been synthesized and applied as carriers for depositing nanoparticles of metals such as Rhodium. This application demonstrates the compound's role in enhancing catalytic activities, particularly in processes like the hydrodechlorination of chlorophenols, where it contributes to the stabilization of metal nanoparticles and improves the efficiency of catalytic reactions (Guangyin Fan et al., 2014).

Advanced Chemical Synthesis

The compound is also pivotal in advanced chemical synthesis techniques, including the synthesis of silicon-containing cyclohexanones and amines. These processes utilize silicon protecting groups and demonstrate the compound's utility in creating versatile Si- and C-functional building blocks for further synthetic applications (M. Fischer et al., 2014). Additionally, it has facilitated the development of novel organocatalytic systems for asymmetric aldol reactions, further underscoring its role in producing compounds with high enantio- and diastereoselectivity (Chao‐Shan Da et al., 2009).

Reaction Mechanism and Selectivity Studies

Research into the mechanisms of nucleophilic substitution reactions and the regioselectivity of nucleophilic addition to cyclohexyne intermediates provides insights into the fundamental chemistry of compounds like this compound. These studies contribute to a deeper understanding of reaction pathways and product formation, influencing the design of more efficient synthetic strategies (Morifumi Fujita et al., 2004).

Mechanism of Action

The mechanism of action of “4-(4-Chlorophenyl)cyclohexan-1-amine” is not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOFVAGARSINKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-chlorophenyl)cyclohexylcarbamate (0.760 g, 2.45 mmol) in dichloromethane (5 ml) was added trifluoroacetic acid (5 ml), and the reaction was stirred at ambient temperature for 2 hours. The reaction was concentrated, taken up in water, and 1M NaOH was added until the pH was >13. The aqueous layer was extracted twice with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield 371 mg of the title compound (72.1% yield).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
72.1%

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